molecular formula C10H13ClN2O2 B12644188 Benzenemethanamine, 3-chloro-5-nitro-N-propyl- CAS No. 90390-40-2

Benzenemethanamine, 3-chloro-5-nitro-N-propyl-

Katalognummer: B12644188
CAS-Nummer: 90390-40-2
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: XGSWOUXMTOEILL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- is an organic compound with the molecular formula C10H12ClN3O2 It is a derivative of benzenemethanamine, characterized by the presence of a chlorine atom at the 3-position, a nitro group at the 5-position, and a propyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-chloro-5-nitro-N-propyl- typically involves a multi-step process:

    Nitration: The starting material, benzenemethanamine, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The nitrated intermediate is then subjected to chlorination to introduce the chlorine atom at the 3-position. This can be done using chlorine gas or other chlorinating agents such as thionyl chloride.

    Alkylation: The final step involves the alkylation of the amine group with a propyl halide (e.g., propyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-chloro-5-nitro-N-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide, potassium carbonate, alkyl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 3-chloro-5-amino-N-propylbenzenemethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, 3-chloro-5-nitro-N-propyl- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, 3-chloro-5-nitro-: Lacks the propyl group, which may affect its reactivity and applications.

    Benzenemethanamine, 3-chloro-: Lacks both the nitro and propyl groups, resulting in different chemical properties and uses.

    Benzenemethanamine, 5-nitro-: Lacks the chlorine and propyl groups, leading to variations in its chemical behavior and applications.

Uniqueness

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- is unique due to the presence of all three substituents (chlorine, nitro, and propyl groups), which confer distinct chemical properties and potential applications. The combination of these groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

90390-40-2

Molekularformel

C10H13ClN2O2

Molekulargewicht

228.67 g/mol

IUPAC-Name

N-[(3-chloro-5-nitrophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13ClN2O2/c1-2-3-12-7-8-4-9(11)6-10(5-8)13(14)15/h4-6,12H,2-3,7H2,1H3

InChI-Schlüssel

XGSWOUXMTOEILL-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.